2-Amino-3-bromo-5-nitrobenzonitrile

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Sourcing the precise diazo component with the correct bromine substitution pattern for Disperse Blue 183 is a recurring supply chain bottleneck. 2-Amino-3-bromo-5-nitrobenzonitrile (CAS 17601-94-4) eliminates this uncertainty as the non-substitutable intermediate. • ≥98% (GC) purity ensures reproducible diazotization and azo coupling yields. • Bromo substituent is essential for achieving the target blue hue and fastness properties. • Also used as a model compound in supramolecular crystal engineering studies. • Available from gram to bulk scale with global logistics support.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 17601-94-4
Cat. No. B101693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-nitrobenzonitrile
CAS17601-94-4
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)N)Br)[N+](=O)[O-]
InChIInChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2
InChIKeyMUHLVSZIVTURCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromo-5-nitrobenzonitrile (CAS 17601-94-4): Sourcing Guide for Multi-Substituted Aromatic Nitrile


2-Amino-3-bromo-5-nitrobenzonitrile (CAS: 17601-94-4) is an ortho-substituted aromatic nitrile characterized by the presence of amino, bromo, and nitro functional groups on a benzonitrile core [1]. With a molecular weight of 242.03 g/mol and a reported melting point of 180-185 °C, this compound is a solid at room temperature . Its structural complexity renders it a versatile intermediate in organic synthesis, with reported applications ranging from the preparation of disperse dyes to the exploration of novel supramolecular architectures [2].

Why Simple 2-Amino-5-nitrobenzonitrile or 2-Amino-3-bromobenzonitrile Cannot Replace 2-Amino-3-bromo-5-nitrobenzonitrile


The substitution of 2-Amino-3-bromo-5-nitrobenzonitrile with a seemingly similar analog, such as the unbrominated 2-amino-5-nitrobenzonitrile or the non-nitrated 2-amino-3-bromobenzonitrile, is not trivial. The unique juxtaposition of the strong electron-withdrawing nitro group, the electron-withdrawing nitrile, the electron-donating amino group, and the heavy bromine atom creates a specific electronic and steric environment [1][2]. This specific substitution pattern directly governs the molecule's reactivity in subsequent transformations, such as diazotization for azo dye synthesis, where the bromine atom is essential for the final chromophore's properties [3]. Furthermore, the compound's ability to form specific hydrogen-bonded supramolecular networks, as detailed below, is a direct consequence of this exact configuration, which is absent in simpler analogs [1].

Quantitative Evidence for Selecting 2-Amino-3-bromo-5-nitrobenzonitrile over Closest Analogs


Supramolecular Architecture: Unique Hydrogen-Bonded Sheets vs. Polymorphs of Iodo Analog

The crystal structure of 2-Amino-3-bromo-5-nitrobenzonitrile exhibits a specific hydrogen-bonded sheet architecture built from alternating R₂²(12) and R₆⁶(36) rings, both centrosymmetric [1]. This structure is a direct result of the specific donor-acceptor capabilities of the amino, nitro, and cyano groups. This is contrasted with the structural behavior of the 2-iodo-4-nitroaniline analog, where I···NO₂ interactions provide an alternative to hard hydrogen bonds for supramolecular aggregation, leading to a different solid-state packing [2].

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Reactivity Divergence: Dimerization Potential vs. Unsubstituted Benzonitrile

The closely related analog 2-amino-5-nitrobenzonitrile undergoes a facile dimerization reaction at 180°C in alcoholic ammonia to form a quinazoline derivative, a behavior not observed in the unsubstituted 2-aminobenzonitrile [1]. While this specific reaction has not been reported for the target compound, it establishes a class-level reactivity for ortho-cyano-nitroanilines. The presence of the additional ortho-bromo substituent in 2-Amino-3-bromo-5-nitrobenzonitrile is predicted to sterically hinder this dimerization pathway, thereby altering its reaction profile compared to the non-brominated analog.

Reaction Selectivity Heterocycle Synthesis Dimerization

Vendor Purity and Scale: Benchmarking for Procurement

For procurement, the compound is available with a minimum purity specification of 98.0% (GC) [1]. This is a higher certified purity compared to the unbrominated analog 2-amino-5-nitrobenzonitrile, which is commonly offered at a 95% minimum purity . This difference is significant for applications requiring precise stoichiometry, such as in multi-step syntheses or when generating high-purity combinatorial libraries.

Procurement Purity Analysis Bulk Chemical Sourcing

Pivotal Role in Disperse Blue 183 Synthesis: Defining the Chromophore

2-Amino-3-bromo-5-nitrobenzonitrile is a critical and specific intermediate in the synthesis of Disperse Blue 183 (Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-) . Its diazonium salt is coupled with N,N-diethyl-m-propionotoluidide . The bromine and nitro groups are integral to the final dye's structure and are directly responsible for its spectroscopic properties, including its λmax of 625 nm . Substitution with the unbrominated analog (2-amino-5-nitrobenzonitrile) would yield a different dye (e.g., related to Disperse Red 73), not Disperse Blue 183, resulting in a completely different color profile.

Dye Chemistry Azo Coupling Textile Chemistry

High-Value Application Scenarios for 2-Amino-3-bromo-5-nitrobenzonitrile (CAS 17601-94-4)


Synthesis of Disperse Blue 183 and Related Dyes

The primary industrial application of 2-Amino-3-bromo-5-nitrobenzonitrile is as the indispensable diazo component in the synthesis of the commercial disperse dye Disperse Blue 183 . This dye is widely used for coloring polyester and its blends. The compound's unique substitution pattern, featuring bromine and nitro groups, is essential for achieving the desired blue hue and fastness properties of the final dye, making it a non-substitutable raw material in this specific manufacturing process [1].

Solid-State and Crystal Engineering Studies

Due to its well-defined and unique hydrogen-bonding network, which results in a specific sheet architecture built from alternating R₂²(12) and R₆⁶(36) rings, this compound is an excellent model system for studying supramolecular synthons and crystal engineering principles [2]. Its ability to participate in multiple strong and directional intermolecular interactions makes it valuable for fundamental research into solid-state reactivity and the design of novel crystalline materials, as demonstrated by Glidewell et al. [2].

Scaffold for Diversified Heterocyclic Synthesis

The presence of ortho-amino and cyano groups on an aromatic ring is a privileged motif for the construction of nitrogen-containing heterocycles like quinazolines [3]. While the bromo substituent may hinder certain dimerization pathways, it also provides a robust synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This orthogonal reactivity allows for the programmed and sequential elaboration of the core into a diverse array of complex molecules for medicinal chemistry and agrochemical discovery programs [4].

Precursor for High-Purity Research Chemicals

With commercially available purity specifications of 98.0% (GC) or higher , this compound is suitable for use as a starting material in high-precision organic synthesis. Its defined melting point (180-185°C) serves as a reliable indicator of purity and identity, which is crucial for ensuring the reproducibility of experimental procedures in academic and industrial research settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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